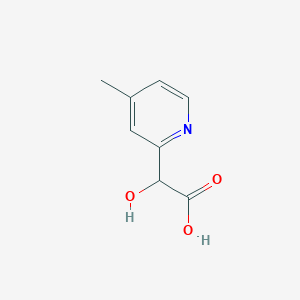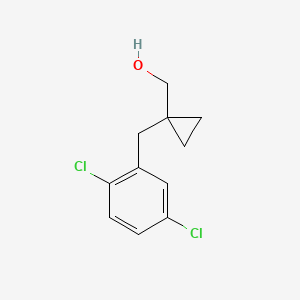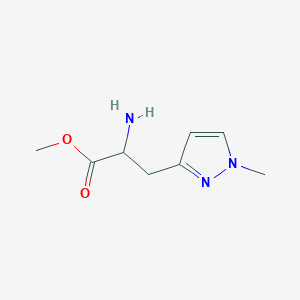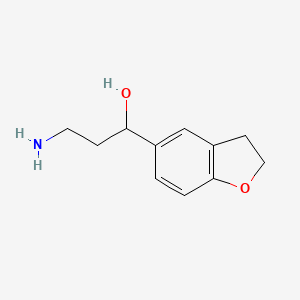
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a benzofuran ring fused with an amino alcohol group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the reaction of 2,3-dihydrobenzofuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2,3-dihydrobenzofuran is reacted with an amine and a reducing agent under controlled conditions . Industrial production methods may involve bulk synthesis and custom synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparación Con Compuestos Similares
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound lacks the amino group, making it less versatile in certain reactions.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: This compound features an indole ring instead of a benzofuran ring, leading to different biological activities.
3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridine: This compound contains an isoxazole ring fused to a pyridine ring, offering unique properties compared to the benzofuran derivative.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-amino-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2 |
Clave InChI |
PIHYFDNVNQMMPS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


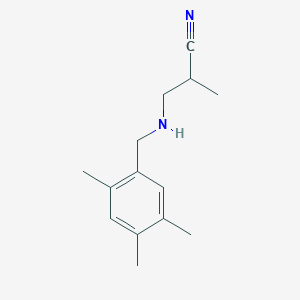


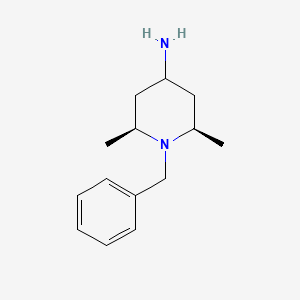
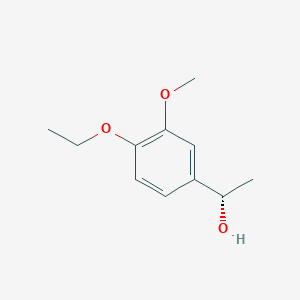

amine](/img/structure/B13616485.png)
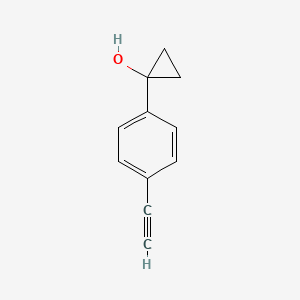
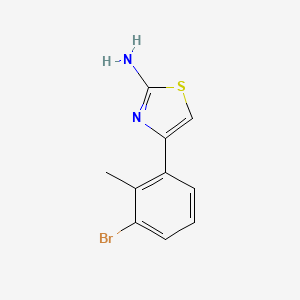
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
